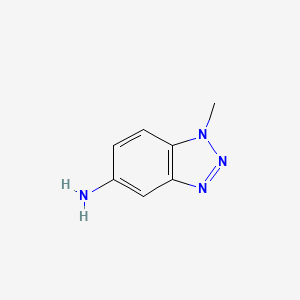

1-Methyl-1H-1,2,3-benzotriazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSESSKWYDOHYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280325 | |

| Record name | 1-Methyl-1H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27799-83-3 | |

| Record name | 1-Methyl-1H-1,2,3-benzotriazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27799-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazol-5-amine, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-benzotriazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS: 27799-83-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a heterocyclic compound belonging to the benzotriazole family, a class of molecules that has garnered significant interest in medicinal chemistry. The benzotriazole scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthesis pathway, and an exploration of its potential applications in drug discovery and development, drawing upon the broader activities of the benzotriazole class. While specific biological data for this particular derivative is limited in publicly accessible literature, this guide extrapolates potential mechanisms of action and experimental considerations based on structurally related compounds.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are bicyclic heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with various enzymes and receptors within biological systems.[1] The introduction of different substituents onto the benzotriazole core, such as the methyl and amine groups in this compound, can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable building block in the design of novel therapeutic agents.[2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 27799-83-3 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈N₄ | --INVALID-LINK-- |

| Molecular Weight | 148.17 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| SMILES | Cn1nnc2cc(N)ccc12 | --INVALID-LINK-- |

| InChI | 1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3 | --INVALID-LINK-- |

| InChI Key | QSESSKWYDOHYAW-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Characterization

Proposed Synthesis Pathway

A potential synthetic route could start from 4-methyl-1,2-phenylenediamine. The synthesis would likely proceed in two key steps: formation of the triazole ring and subsequent methylation.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Methylation of 4-Nitro-o-phenylenediamine: To a solution of 4-nitro-o-phenylenediamine in a suitable solvent (e.g., DMF), a base (e.g., K₂CO₃) is added, followed by the slow addition of a methylating agent like dimethyl sulfate. The reaction mixture is stirred at room temperature until completion, monitored by TLC.

-

Reduction of the Nitro Group: The methylated intermediate is then subjected to reduction. A common method is the use of tin(II) chloride in concentrated hydrochloric acid.

-

Diazotization and Cyclization: The resulting triamine is dissolved in an acidic medium (e.g., dilute HCl) and cooled. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt, which spontaneously cyclizes to form the benzotriazole ring.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To determine the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

A research study on a related compound, methyl-benzotriazole amine salt, utilized FT-IR, gas chromatography, elemental analysis, and VPO molecular weight techniques for characterization.[6]

Applications in Drug Discovery and Development

The benzotriazole scaffold is a cornerstone in the development of new therapeutic agents. While specific data for this compound is scarce, the known biological activities of its analogs suggest several potential areas of application.

Anticancer Activity

Numerous benzotriazole derivatives have demonstrated potent anticancer activity.[1][2] A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][3] The substitution pattern on the benzotriazole ring, including the presence of halogens or alkyl-aryl groups, has been shown to enhance cytotoxic activity, possibly by increasing lipophilicity and facilitating cell penetration or interaction with hydrophobic enzyme sites.[2]

Antimicrobial and Antifungal Activity

Benzotriazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[3][4] Studies have shown that N-alkylation can influence the biological activity. For instance, N-alkylated benzotriazole derivatives have shown activity against various bacterial strains.[3] Furthermore, the introduction of small hydrophobic groups like methyl or chloro groups on the benzotriazole ring has led to compounds effective against both Candida and Aspergillus species.[3]

Antiviral Activity

Derivatives of benzotriazole have also been explored as antiviral agents. For example, certain N-substituted benzotriazoles have been found to be active against Coxsackievirus B5.[7]

Caption: Potential therapeutic applications of benzotriazole derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays would be necessary. The following are generalized protocols based on studies of similar compounds.

In Vitro Anticancer Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.

-

Methodology (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

Antimicrobial Susceptibility Testing

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Methodology (Broth Microdilution):

-

Prepare serial dilutions of this compound in a suitable broth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Safety and Handling

Based on available safety data, this compound is classified with the signal word "Warning" and is harmful if swallowed, causing skin and eye irritation. --INVALID-LINK-- Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The broader family of benzotriazoles has demonstrated significant potential across various disease areas. Future research should focus on the definitive synthesis and purification of this specific compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial in optimizing its therapeutic potential.

References

1-Methyl-1H-1,2,3-benzotriazol-5-amine molecular weight and formula

An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Introduction

This compound is a heterocyclic compound belonging to the benzotriazole family. Benzotriazoles are bicyclic compounds consisting of a benzene ring fused to a triazole ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and diverse biological activities.[1] As a functionalized derivative, this compound serves as a valuable synthetic intermediate or building block for the creation of more complex molecules.[2] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, potential applications, and essential safety and handling protocols for researchers and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's properties are fundamental for its effective use in research and development.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 27799-83-3[2] |

| Molecular Formula | C₇H₈N₄[2][3] |

| Molecular Weight | 148.17 g/mol [2][3] |

| InChI Key | QSESSKWYDOHYAW-UHFFFAOYSA-N |

| Canonical SMILES | CN1N=NC2=CC(=C(C=C21)N) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Boiling Point (Predicted) | 368.5°C at 760 mmHg | [3] |

| Density (Predicted) | 1.42 g/cm³ | [3] |

| Flash Point (Predicted) | 176.7°C | [3] |

| Vapor Pressure (Predicted) | 1.27E-05 mmHg at 25°C |[3] |

Section 2: Synthesis and Mechanistic Insights

A logical precursor for this synthesis would be 4-methyl-benzene-1,2,3-triamine. The synthesis could proceed as follows:

Proposed Synthetic Workflow:

-

Nitration: Begin with 3,4-diaminotoluene. Selective nitration at the position ortho to one of the amino groups and meta to the methyl group would yield 1-methyl-2,3-dinitro-benzene. This step requires careful control of reaction conditions to achieve the desired regioselectivity.

-

Reduction: The dinitro compound is then selectively reduced to the corresponding diamine, yielding 4-methyl-benzene-1,2,3-triamine.

-

Diazotization and Cyclization: The resulting triamine is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or hydrochloric acid). One of the adjacent amino groups is converted to a diazonium salt, which then undergoes spontaneous intramolecular cyclization with the neighboring amino group to form the triazole ring.

-

Methylation: The final step would involve the N-methylation of the benzotriazole ring. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide. This reaction can produce a mixture of N1 and N2 isomers, which would require separation.

Caption: Proposed synthetic workflow for this compound.

Section 3: Applications in Research and Development

As a heterocyclic building block, this compound is a versatile starting material for the synthesis of more complex molecules with potential applications in various fields. The benzotriazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1][4]

-

Drug Discovery: Derivatives of benzotriazole have shown promise as anticancer, antimicrobial, and antiviral agents.[1][4] The amine group on the molecule provides a reactive handle for further functionalization, allowing for the generation of compound libraries for high-throughput screening. For instance, it can be used in amide coupling reactions to link with various carboxylic acids, a common strategy in the development of new therapeutic agents.[5]

-

Materials Science: The parent compound, methyl-1H-benzotriazole, is a well-known corrosion inhibitor, particularly for copper and its alloys, and also acts as a UV stabilizer in polymers.[6][7] The amine functionality of this compound could be utilized to incorporate this protective moiety into polymer backbones or onto surfaces.

Caption: Potential application areas derived from the core structure.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical compound. This compound is classified with specific hazards that require careful management.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning[3]

Table 3: Hazard and Precautionary Statements

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Avoid contact with skin and eyes.[9]

-

Avoid formation of dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

-

Storage:

-

Spill Response:

-

Cover drains to prevent entry into the sewer system.

-

Collect spillage by sweeping up dry material, avoiding dust generation, and place it in a suitable container for disposal.

-

Conclusion

This compound is a compound with significant potential as a building block in synthetic chemistry. Its defined molecular formula of C₇H₈N₄ and molecular weight of 148.17 g/mol provide the quantitative basis for its use in stoichiometry.[2][3] While its primary utility lies in its role as a synthetic intermediate, the known biological and material properties of the benzotriazole class suggest promising avenues for its application in drug discovery and materials science. Strict adherence to the documented safety and handling procedures is essential to mitigate the risks associated with its use.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. HBTU - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research [tengerchemical.com]

- 8. cglapps.chevron.com [cglapps.chevron.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Introduction

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. The benzotriazole scaffold is a privileged structure, appearing in a variety of therapeutic agents. The specific substitution pattern of a methyl group on the triazole ring and an amine group on the benzene ring offers a unique combination of physicochemical properties, making it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by authoritative literature.

Strategic Approach to Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step pathway commencing with a commercially available and cost-effective starting material, 4-nitro-1,2-phenylenediamine. The overall strategy involves the sequential formation of the benzotriazole ring system, followed by N-methylation and finally, the reduction of the nitro group to the desired amine. This approach allows for a controlled introduction of the required functional groups and facilitates purification of the intermediates at each stage.

The chosen pathway is depicted in the workflow diagram below:

Figure 1: Proposed synthesis pathway for this compound.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of this compound, including mechanistic insights and practical considerations for each reaction.

Step 1: Synthesis of 5-Nitro-1H-1,2,3-benzotriazole

The initial step involves the formation of the benzotriazole ring through the diazotization of one of the amino groups of 4-nitro-1,2-phenylenediamine, followed by intramolecular cyclization. This is a classic and efficient method for the synthesis of benzotriazoles.[1]

Reaction Mechanism:

In an acidic medium, typically acetic acid, sodium nitrite is protonated to form nitrous acid (HNO₂). One of the amino groups of the o-phenylenediamine derivative attacks the nitrosonium ion (NO⁺) generated from nitrous acid, leading to the formation of a diazonium salt. The adjacent amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring. Subsequent deprotonation yields the stable aromatic benzotriazole system.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitro-1,2-phenylenediamine in glacial acetic acid.

-

Cool the resulting solution in an ice bath to between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker of crushed ice with stirring.

-

The precipitated solid, 5-nitro-1H-1,2,3-benzotriazole, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of 1-Methyl-5-nitro-1H-1,2,3-benzotriazole

The N-methylation of 5-nitro-1H-1,2,3-benzotriazole is a critical step that introduces the methyl group onto the triazole ring. The regioselectivity of this reaction is an important consideration, as methylation can occur at the N1 or N2 position. For many benzotriazole derivatives, N1-alkylation is the major product under neutral or basic conditions.[2] The use of a suitable methylating agent in the presence of a base is standard practice.

Reaction Mechanism:

The base, such as potassium carbonate, deprotonates the N-H of the benzotriazole, forming the benzotriazolide anion. This anion then acts as a nucleophile and attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an SN2 reaction, resulting in the formation of the N-methylated product.

Experimental Protocol:

-

Suspend 5-nitro-1H-1,2,3-benzotriazole in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Add a slight excess of a base, for example, anhydrous potassium carbonate.

-

To this stirred suspension, add a methylating agent like dimethyl sulfate or methyl iodide dropwise at room temperature.

-

After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, filter off the inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to isolate 1-methyl-5-nitro-1H-1,2,3-benzotriazole.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 1-methyl-5-nitro-1H-1,2,3-benzotriazole to the corresponding amine. Several reducing agents can be employed for this transformation. A common and effective method is the use of tin(II) chloride in the presence of hydrochloric acid.[3] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is another excellent method.

Reaction Mechanism (using SnCl₂/HCl):

The reduction of the nitro group by tin(II) chloride is a complex process involving a series of single-electron transfers. In acidic conditions, SnCl₂ acts as the reducing agent, donating electrons to the nitro group, which is sequentially reduced through nitroso and hydroxylamino intermediates to the final amine.

Experimental Protocol:

-

Dissolve 1-methyl-5-nitro-1H-1,2,3-benzotriazole in a suitable solvent such as ethanol or isopropanol.[3]

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Add the tin(II) chloride solution to the stirred solution of the nitro compound.

-

Heat the reaction mixture at reflux for a few hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide or sodium carbonate until the solution is basic. This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Data Summary

The following table summarizes key data for the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | Yellow to orange solid |

| 5-Nitro-1H-1,2,3-benzotriazole | C₆H₄N₄O₂ | 164.12 | Yellowish solid |

| 1-Methyl-5-nitro-1H-1,2,3-benzotriazole | C₇H₆N₄O₂ | 178.15 | Solid |

| This compound | C₇H₈N₄ | 148.17 | Solid[4] |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By starting with readily available 4-nitro-1,2-phenylenediamine, this multi-step synthesis allows for the controlled and efficient construction of the target molecule. The provided experimental protocols, along with the mechanistic insights, offer a solid foundation for researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Structural Characterization of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the definitive structural characterization of 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS No: 27799-83-3), a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] This document moves beyond rote procedural descriptions to offer an integrated analytical strategy, elucidating the causal reasoning behind the selection and application of key spectroscopic and crystallographic techniques. By synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, researchers and drug development professionals can achieve an unambiguous confirmation of the molecule's identity, purity, and three-dimensional architecture. Each section details not only the "how" but the "why," ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Scientific Imperative for Rigorous Characterization

This compound, a derivative of the versatile benzotriazole scaffold, presents a unique combination of a fused aromatic system, a triazole ring, and an amino functional group.[1][3] Benzotriazole derivatives are known for a wide array of biological activities, including anticancer, antiviral, and antifungal properties, making them attractive cores for drug discovery programs.[2][3][4] The precise substitution pattern—specifically, the methylation at the N1 position of the triazole ring and amination at the C5 position of the benzene ring—is critical to its chemical reactivity and biological interactions.

Given that N-substituted benzotriazoles can exist as two primary isomers (1H and 2H), empirical validation of the methyl group's position is not merely academic; it is fundamental to ensuring the reproducibility of synthetic procedures and the reliability of subsequent biological or material science investigations.[5][6] An incorrect or incomplete structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources.[7] This guide, therefore, establishes a multi-pronged analytical workflow designed to provide unequivocal proof of structure.

Core Molecular Features:

The Analytical Workflow: A Synergistic Approach

The definitive characterization of this compound relies on the convergence of evidence from multiple, independent analytical techniques. No single method provides the complete picture. Instead, we leverage the unique strengths of each to build a comprehensive and self-validating structural dossier.

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and distinguishing it from other potential isomers.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Causality behind the Experiment: The chemical shift (δ) of each proton is uniquely influenced by its local electronic environment. This allows us to differentiate between aromatic protons, the amine protons, and the methyl protons. Furthermore, spin-spin coupling patterns reveal which protons are adjacent to one another, confirming the substitution on the benzene ring.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and its residual water peak does not typically obscure key signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse ('zg') experiment.

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Expected Data & Interpretation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the three types of protons in the molecule.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C4-H, C6-H, C7-H) | 6.5 - 7.5 | Doublet, Doublet of Doublets, Singlet/Doublet | 1H each (total 3H) | Protons are on an electron-rich aromatic ring, deshielded relative to alkanes. The specific shifts and coupling patterns confirm the 5-amino substitution pattern. |

| Amine (NH₂) | 5.0 - 6.0 (broad) | Singlet (broad) | 2H | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift can vary with concentration and solvent. |

| Methyl (N-CH₃) | 3.8 - 4.2 | Singlet | 3H | The methyl group is attached to a nitrogen atom within a heterocyclic system, leading to a downfield shift compared to an alkyl methyl group. The singlet multiplicity confirms no adjacent protons. |

¹³C NMR Spectroscopy: The Carbon Framework

Causality behind the Experiment: Just as with protons, each carbon atom resonates at a characteristic frequency based on its hybridization and electronic environment. This technique is crucial for confirming the total number of unique carbons and identifying the key functional groups.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire on the same spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ('zgpg') experiment to produce singlets for all carbons.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-160 ppm.

-

Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C4, C6, C7) | 100 - 120 | Carbons in the electron-rich benzene portion of the ring system. |

| Aromatic (C5-NH₂) | 140 - 150 | The carbon directly attached to the electron-donating amino group is significantly deshielded. |

| Aromatic (C3a, C7a - fused) | 130 - 145 | Bridgehead carbons at the fusion of the benzene and triazole rings. |

| Methyl (N-CH₃) | 30 - 35 | Aliphatic carbon attached to a nitrogen atom. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Causality behind the Experiment: Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, further validating the elemental composition.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: Infuse the sample into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap).

-

Mode: Operate in positive ion mode, as the amine group is readily protonated.

-

Analysis: Observe the full scan spectrum for the protonated molecular ion [M+H]⁺.

Expected Data & Interpretation:

| Ion | Expected m/z | Calculation |

| Molecular Ion [M]⁺ (in EI) | 148.07 | Based on the most abundant isotopes (¹²C₇¹H₈¹⁴N₄).[8] |

| Protonated Molecule [M+H]⁺ (in ESI) | 149.08 | 148.07 + 1.007 (mass of H⁺). |

The fragmentation pattern can also provide structural clues. For instance, a common fragmentation pathway for N-methyl benzotriazoles involves the loss of the methyl group or cleavage of the triazole ring.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Causality behind the Experiment: While NMR and MS provide powerful evidence for connectivity and composition, only X-ray diffraction can deliver an unambiguous, three-dimensional map of the atoms in space.[9][10] This technique is the gold standard for confirming isomerism and determining bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol:

-

Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). Slow evaporation of a solvent (e.g., ethanol, ethyl acetate) in which the compound has moderate solubility is a common method.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal diffractometer. Data is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Expected Outcomes & Data Presentation: The result is a complete structural model of the molecule. Key data should be summarized in a crystallographic information file (CIF) and presented in tables.

| Parameter | Description | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice.[11][12] |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell.[9] |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal.[9][11] |

| Key Bond Lengths | N1-CH₃, C5-NH₂ | Confirms the covalent attachment of the methyl and amino groups at the specified positions. |

| Intermolecular Interactions | e.g., Hydrogen Bonding | Reveals how molecules pack in the solid state, which can influence physical properties like melting point and solubility. |

Caption: Molecular structure of the target compound.

Conclusion: Synthesizing the Evidence for Unambiguous Characterization

The structural characterization of this compound is achieved not by a single measurement, but by the logical synthesis of complementary data. ¹H and ¹³C NMR establish the covalent framework and confirm the substitution pattern. Mass spectrometry validates the molecular formula with high precision. Finally, single-crystal X-ray diffraction provides the definitive and absolute proof of structure, unambiguously locating the methyl group at the N1 position and the amine at the C5 position. This rigorous, multi-technique approach ensures the scientific integrity required for advancing this promising molecule in research and development.

References

- 1. This compound AldrichCPR 27799-83-3 [sigmaaldrich.com]

- 2. Spectral analysis and docking of new benzotriazole derivatives. [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. currentopinion.be [currentopinion.be]

- 8. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol [mdpi.com]

- 10. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. The narrative delves into the foundational chemistry of benzotriazoles, tracing the evolution of synthetic methodologies that likely enabled the creation of this specific substituted amine. A detailed, validated experimental protocol for its synthesis is presented, accompanied by a discussion of the chemical principles and causality behind the procedural steps. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents by offering a deep understanding of this versatile chemical scaffold.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

The benzotriazole nucleus, a bicyclic system comprising a benzene ring fused to a 1,2,3-triazole ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The unique electronic properties and the ability of the triazole nitrogens to participate in hydrogen bonding and coordination complexes contribute to their diverse pharmacological profiles.[4] The strategic placement of substituents on both the benzene and triazole rings allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound (CAS Number: 27799-83-3) represents a key derivative, incorporating both an N-alkylation on the triazole ring and an amino group on the benzene ring, making it a valuable building block for further chemical elaboration.

Historical Context: The Genesis of Benzotriazole Chemistry

While the specific discovery of this compound is not prominently documented in readily available historical records, its existence is a direct consequence of the foundational work on benzotriazole synthesis. The parent compound, 1H-benzotriazole, has been known for over a century, with its synthesis first being a subject of study in the late 19th and early 20th centuries.[5]

The classical and most common method for the synthesis of the benzotriazole core involves the diazotization of ortho-phenylenediamines.[1] This reaction, typically carried out using sodium nitrite in the presence of an acid like acetic acid, proceeds through the formation of a diazonium salt which then undergoes intramolecular cyclization to form the stable triazole ring.[1] The elegance and efficiency of this reaction laid the groundwork for the synthesis of a vast array of substituted benzotriazoles.

The subsequent development of methods for the N-alkylation of benzotriazoles was a critical step towards the synthesis of compounds like this compound.[6] Early studies on the alkylation of benzotriazole revealed the challenge of regioselectivity, as the reaction can occur at either the N1 or N2 position of the triazole ring.[6] The development of reaction conditions and reagents that favor one isomer over the other has been an area of active research, enabling the controlled synthesis of specific N-substituted derivatives.[7]

Synthetic Evolution: A Plausible Pathway to this compound

The synthesis of this compound logically follows a multi-step pathway, leveraging established transformations in heterocyclic chemistry. A likely synthetic route would involve the initial formation of a substituted benzotriazole followed by N-methylation.

Conceptual Synthetic Workflow

A plausible and efficient synthesis would commence with a suitably substituted o-phenylenediamine precursor. The key steps would be:

-

Diazotization and Cyclization: Formation of the benzotriazole ring from an appropriately substituted o-phenylenediamine.

-

N-Methylation: Introduction of the methyl group onto the triazole nitrogen. The regioselectivity of this step is a crucial consideration.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol outlines a representative synthesis of this compound. This procedure is based on established chemical principles for the formation of substituted benzotriazoles and their subsequent N-alkylation.

Step 1: Synthesis of 5-Aminobenzotriazole

The foundational step is the creation of the benzotriazole ring with an amino substituent.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,2,4-Triaminobenzene dihydrochloride | 197.08 | 19.7 g | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Acetic Acid (glacial) | 60.05 | 100 mL | - |

| Deionized Water | 18.02 | 500 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

Procedure:

-

Dissolution of Starting Material: In a 1 L beaker, dissolve 19.7 g (0.1 mol) of 1,2,4-triaminobenzene dihydrochloride in 300 mL of deionized water.

-

Acidification: Add 100 mL of glacial acetic acid to the solution and stir until a clear solution is obtained.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath with continuous stirring.

-

Diazotization: Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 50 mL of deionized water dropwise to the cooled reaction mixture. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

-

Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH ~7). A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the solid product in a vacuum oven at 50 °C to yield 5-aminobenzotriazole.

Step 2: N-Methylation of 5-Aminobenzotriazole

This step introduces the methyl group onto the triazole ring. The choice of methylating agent and base is critical for achieving good yield and regioselectivity.

Reaction:

References

- 1. ijcrt.org [ijcrt.org]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. CN102977042B - Preparation method of 1-methylbenzotriazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-1H-1,2,3-benzotriazol-5-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining the solubility profile of 1-Methyl-1H-1,2,3-benzotriazol-5-amine in a range of organic solvents. While specific experimental data for this compound is not extensively published, this document outlines the theoretical principles, experimental methodologies, and analytical techniques required to generate a robust and reliable solubility profile. It is intended for researchers, scientists, and drug development professionals who require a practical understanding of solubility determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzotriazole core, a methyl group on one of the triazole nitrogens, and an amine group on the benzene ring. Its chemical structure is presented in Figure 1.

-

Molecular Formula: C₇H₈N₄

-

Molecular Weight: 148.17 g/mol

-

Appearance: Solid

The presence of both a hydrogen-bond-donating amine group and a relatively nonpolar benzotriazole ring system suggests a nuanced solubility behavior that will be highly dependent on the chosen solvent. Understanding this solubility profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

-

Formulation Science: Identifying suitable solvent systems for developing stable and effective drug formulations.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays where the compound's concentration is critical.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

"Like Dissolves Like"

This principle is a foundational concept in predicting solubility. It suggests that substances with similar polarities are more likely to be soluble in each other.

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Examples include water, methanol, and ethanol.

-

Nonpolar Solvents: These solvents have small or no dipole moments and are better at dissolving nonpolar solutes through van der Waals forces. Examples include hexane, toluene, and diethyl ether.

Given the structure of this compound, it possesses both polar (amine group, nitrogen heterocycle) and nonpolar (benzene ring, methyl group) characteristics. Therefore, its solubility is expected to be moderate in a range of solvents, with higher solubility in solvents that can engage in hydrogen bonding and have some degree of polarity.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[1] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen Solubility Parameters are similar. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility. While the HSP for this compound are not published, the experimental determination of its solubility in a range of solvents with known HSP can help to estimate them.[2]

Experimental Determination of Solubility Profile

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Proposed Solvents for Screening

To obtain a comprehensive solubility profile, a diverse set of organic solvents with varying polarities and hydrogen bonding capabilities should be selected. The following table provides a suggested list of solvents.

| Solvent | Class | Polarity (Dielectric Constant) | Hansen Parameters (δD, δP, δH) | Rationale for Inclusion |

| Methanol | Polar Protic | 32.7 | 15.1, 12.3, 22.3 | Hydrogen bond donor and acceptor, polar. |

| Ethanol | Polar Protic | 24.5 | 15.8, 8.8, 19.4 | Similar to methanol, commonly used. |

| Isopropanol | Polar Protic | 19.9 | 15.8, 6.1, 16.4 | Less polar than ethanol. |

| Acetonitrile | Polar Aprotic | 37.5 | 15.3, 18.0, 6.1 | High polarity, hydrogen bond acceptor. |

| Acetone | Polar Aprotic | 20.7 | 15.5, 10.4, 7.0 | Good general solvent, hydrogen bond acceptor. |

| Dichloromethane | Halogenated | 9.1 | 17.0, 7.3, 7.1 | Apolar, but with a significant dipole moment. |

| Ethyl Acetate | Ester | 6.0 | 15.8, 5.3, 7.2 | Moderate polarity, hydrogen bond acceptor. |

| Toluene | Aromatic | 2.4 | 18.0, 1.4, 2.0 | Nonpolar aromatic solvent. |

| n-Heptane | Aliphatic | 1.9 | 15.3, 0.0, 0.0 | Highly nonpolar solvent. |

Hansen parameters are approximate values and can vary slightly depending on the source.[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking water bath or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[7]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a glass pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV (see Section 4).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of benzotriazole derivatives due to its sensitivity and specificity.[8][9]

Proposed HPLC-UV Method

The following is a starting point for developing a validated HPLC method for the quantification of this compound.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV spectrum of the compound should be determined to identify the wavelength of maximum absorbance (λmax). A starting point could be around 215-230 nm, which is common for benzotriazole derivatives.[10]

-

Injection Volume: 10 µL.

Method Validation

The analytical method should be validated to ensure its accuracy and reliability. This includes:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. A linear regression of the peak area versus concentration should be established with a correlation coefficient (r²) > 0.99.

-

Specificity: Ensure that there are no interfering peaks from the solvent or impurities at the retention time of the analyte.

-

Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing samples at different concentration levels.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Solubility Profile of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| n-Heptane |

The results in this table will provide a quantitative understanding of the compound's solubility in different chemical environments. This data can then be used to inform decisions in process development and formulation. For instance, a solvent in which the compound has high solubility might be suitable for reaction and purification, while a solvent with lower solubility could be a candidate for use as an anti-solvent in crystallization processes.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility profile of this compound in organic solvents. By combining a sound theoretical understanding of solubility with a robust experimental methodology like the shake-flask method and a reliable analytical technique such as HPLC-UV, researchers can generate the critical data needed to advance their drug development programs. The principles and protocols outlined herein are designed to be broadly applicable and can be adapted for the characterization of other novel chemical entities.

References

- 1. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 2. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]

Spectroscopic Data of 1-Methyl-1H-1,2,3-benzotriazol-5-amine: A Technical Guide for Researchers

Introduction

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a substituted benzotriazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a valuable resource for researchers engaged in its synthesis and characterization.

Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages high-quality predicted data from validated computational models and draws on comparative analysis with structurally related, well-characterized benzotriazole derivatives. This approach provides a robust framework for interpreting experimental data and confirming the identity and purity of this compound.

Molecular Structure and Isomerism

The structure of this compound is characterized by a benzotriazole core with a methyl group on the N1 position of the triazole ring and an amine group on the C5 position of the benzene ring. Understanding this specific substitution pattern is crucial for interpreting the spectroscopic data, as different isomers will exhibit distinct spectral features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions for ¹H and ¹³C NMR spectra are based on computational algorithms that provide reliable estimates of chemical shifts.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve dissolving approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amine group. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Caption: A generalized workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the N-methyl protons, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (C4-H) | ~ 7.5 | d | 1H |

| Aromatic-H (C6-H) | ~ 7.2 | d | 1H |

| Aromatic-H (C7-H) | ~ 6.8 | dd | 1H |

| N-CH₃ | ~ 4.1 | s | 3H |

| NH₂ | ~ 5.5 (broad) | s | 2H |

Note: Predictions are based on computational models and may vary slightly from experimental values. The chemical shift of the NH₂ protons is highly dependent on the solvent and concentration.

The aromatic region is expected to show an AX-type system for the protons on C6 and C7, and a singlet-like signal for the proton on C4, which is further away from the other aromatic protons. The N-methyl group will appear as a sharp singlet, and the amine protons will likely be a broad singlet due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C5 (C-NH₂) | ~ 145 |

| C3a | ~ 135 |

| C7a | ~ 130 |

| C7 | ~ 118 |

| C4 | ~ 115 |

| C6 | ~ 110 |

| N-CH₃ | ~ 35 |

The carbon attached to the electron-donating amine group (C5) is expected to be the most deshielded of the aromatic carbons. The N-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, N=N, and C=C bonds.

Experimental Protocol: IR Spectroscopy

For a solid sample, the IR spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the sample is placed directly on the ATR crystal.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3200 | Medium, broad |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch (CH₃) | 2980-2850 | Medium |

| N=N stretch (triazole) | 1620-1580 | Medium to weak |

| C=C stretch (aromatic) | 1600-1450 | Medium to strong |

| C-N stretch | 1350-1250 | Medium |

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H stretching vibrations of the primary amine. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

The mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common. For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Expected Mass Spectrum

The molecular formula of this compound is C₇H₈N₄, with a molecular weight of 148.17 g/mol .

-

Molecular Ion Peak ([M]⁺˙): The mass spectrum should show a molecular ion peak at m/z = 148.

-

Key Fragmentation Peaks:

-

Loss of N₂: A characteristic fragmentation of benzotriazoles is the loss of a neutral nitrogen molecule (N₂), which would result in a fragment at m/z = 120.

-

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would lead to a fragment at m/z = 133.

-

Loss of HCN: Subsequent fragmentation of the m/z = 120 ion could involve the loss of hydrogen cyanide (HCN), yielding a fragment at m/z = 93.

-

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining predicted data with a comparative analysis of related compounds, researchers can confidently identify and characterize this molecule. The provided protocols and interpretations serve as a valuable starting point for experimental work and will aid in the successful structural elucidation of this and similar benzotriazole derivatives.

fundamental reaction mechanisms involving 1-Methyl-1H-1,2,3-benzotriazol-5-amine

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Foreword: The Strategic Value of the Benzotriazole Scaffold

In the landscape of medicinal chemistry and materials science, the benzotriazole scaffold stands out as a "privileged structure."[1][2] Its unique fusion of a stable aromatic benzene ring with a reactive triazole system provides a versatile platform for drug design and molecular engineering.[3][4] The three nitrogen atoms of the triazole moiety serve as key hydrogen bond acceptors and coordinators for metal ions, while the fused benzene ring allows for π-π stacking interactions, facilitating binding with a multitude of biological targets like enzymes and receptors.[4] This guide focuses on a particularly valuable derivative, This compound (CAS 27799-83-3), a building block whose strategic placement of functional groups—a pre-alkylated N1 position and a versatile C5 amino group—unlocks a rich and predictable reactivity profile essential for advanced drug development.[5]

Molecular Architecture and Synthesis: Building the Core

The utility of any synthetic building block is predicated on its accessibility. The synthesis of this compound is a multi-step process that leverages classical aromatic chemistry. The chosen pathway is designed for regiochemical control, ensuring the desired isomer is produced with high fidelity.

Retrosynthetic Analysis and Strategic Rationale

The core benzotriazole ring is most reliably formed from an ortho-phenylenediamine precursor via diazotization.[3][6] To arrive at our target, we must consider the introduction of both the 5-amino group and the 1-methyl group. A logical approach begins with a commercially available, appropriately substituted benzene derivative, such as 4-nitro-1,2-phenylenediamine. This precursor strategically places a nitro group, which can be readily reduced to our target amine, and the vicinal diamines required for triazole formation. The final methylation step must be selective for the N1 position.

Recommended Synthetic Protocol

This protocol represents a robust and scalable method for the laboratory synthesis of the title compound.

Step 1: Diazotization and Triazole Ring Formation

-

Dissolution: Suspend 4-nitro-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Cool the slurry to 0-5°C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise to the cooled slurry, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is rapid, followed by spontaneous intramolecular cyclization.[6]

-

Isolation: After the addition is complete, stir the reaction mixture for an additional 60 minutes at 0-5°C. The product, 5-nitro-1H-benzotriazole, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: N1-Methylation

-

Deprotonation: Dissolve the 5-nitro-1H-benzotriazole in a suitable polar aprotic solvent like DMF. Add a base such as potassium carbonate (K₂CO₃) to deprotonate the triazole ring, forming the benzotriazolide anion.

-

Alkylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution. Heat the mixture gently (e.g., 40-50°C) to drive the reaction. While alkylation can produce a mixture of N1 and N2 isomers, the N1-alkylbenzotriazole is often the major product under these conditions.[7]

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Purify by column chromatography to isolate the desired 1-methyl-5-nitro-1H-benzotriazole.[8]

Step 3: Reduction of the Nitro Group

-

Setup: Dissolve the purified 1-methyl-5-nitro-1H-benzotriazole in ethanol or methanol. Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

-

Reduction: If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker). If using SnCl₂, heat the reaction in the presence of concentrated HCl.

-

Isolation: Upon completion, filter off the catalyst (if using Pd/C). Neutralize the solution and extract the final product, this compound, with an organic solvent. The product can be further purified by recrystallization or chromatography.

Caption: Synthetic pathway for this compound.

Core Reactivity: The 5-Amino Group as a Synthetic Linchpin

The primary amino group at the C5 position is the molecule's most versatile handle for synthetic elaboration. Its transformation into a diazonium salt converts the amine into an excellent leaving group (N₂), opening a gateway to a vast array of functional groups via substitution reactions.[9]

Diazotization and Subsequent Transformations

The conversion of the aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C).[9] The resulting diazonium salt is a high-energy intermediate that should be used immediately without isolation.

Caption: Versatility of the 5-diazonium salt intermediate in synthesis.

Key Transformations:

-

Sandmeyer Reaction (Halogenation/Cyanation): The use of copper(I) salts (CuCl, CuBr, CuCN) facilitates the substitution of the diazonium group with chloro, bromo, and cyano functionalities, respectively. This reaction proceeds through a radical mechanism and is a cornerstone of aromatic synthesis.

-

Schiemann Reaction (Fluorination): To introduce fluorine, the diazonium salt is first treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. Gentle heating of this salt then leads to the formation of the aryl fluoride.[9]

-

Hydroxylation: Heating the acidic solution of the diazonium salt allows water to act as a nucleophile, replacing the diazonium group with a hydroxyl group to form the corresponding phenol derivative.

-

Deamination: Treatment with hypophosphorous acid (H₃PO₂) reduces the diazonium group, replacing it with a hydrogen atom. This is a valuable method for removing an amino group that was initially used as a directing group.

Acylation and Sulfonylation

The lone pair on the amino nitrogen is nucleophilic and readily reacts with electrophilic acylating or sulfonylating agents to form stable amide or sulfonamide bonds. This is a fundamental reaction for linking the benzotriazole core to other molecular fragments.

Protocol: Synthesis of N-(1-Methyl-1H-1,2,3-benzotriazol-5-yl)acetamide

-

Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Acylation: Cool the solution to 0°C and add acetyl chloride or acetic anhydride dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate it in vacuo. The resulting amide can be purified by recrystallization.

Electrophilic Aromatic Substitution: Modifying the Benzene Ring

The benzotriazole ring system itself is electron-withdrawing and deactivates the fused benzene ring towards electrophilic attack. However, the C5-amino group is a powerful activating, ortho-, para-directing group. This strong activation dominates, directing incoming electrophiles to the positions ortho and para to the amine: C4 and C6.

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ (Amino) | Strongly Activating (+R >> -I) | ortho, para (C4, C6) |

| -N₃R (Triazole) | Deactivating (-I) | meta (C5, C7) |

| -CH₃ (on N1) | Weakly Activating (+I) | N/A (not on ring) |

Caption: Regioselectivity of electrophilic aromatic substitution.

Example Reaction: Bromination

Treatment of this compound with bromine (Br₂) in a solvent like acetic acid will lead to the rapid formation of a mixture of 4-bromo and 6-bromo derivatives, and potentially the 4,6-dibromo product, due to the high activation provided by the amino group.

Conclusion: A Versatile Scaffold for Innovation

This compound is more than a simple chemical. It is a strategically designed molecular platform. The fixed N1-methylation prevents tautomerism, simplifying its reactivity compared to the parent benzotriazole.[7][8] The C5-amino group provides a reliable and versatile point of attachment, enabling its incorporation into larger, more complex molecules through robust and well-understood reaction mechanisms like diazotization and acylation. Understanding these fundamental pathways is critical for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the benzotriazole core in the design of next-generation therapeutics and functional materials.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. jrasb.com [jrasb.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 8. Buy 1H-Benzotriazole, 1-methyl-5-nitro- | 25877-34-3 [smolecule.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Methyl-1H-1,2,3-benzotriazol-5-amine for Research and Development